molecular formula C24H20BrCl2N7O B11544744 6-[(2E)-2-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11544744
M. Wt: 573.3 g/mol
InChI Key: JXBBRTQTQFVQAM-VFLNYLIXSA-N
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Description

6-[(2E)-2-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique triazine and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the hydrazine and phenyl groups. Key steps include:

    Formation of the Triazine Core: This is achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydrazine Group: This step involves the reaction of the triazine core with hydrazine derivatives under controlled conditions.

    Functionalization with Bromine and Dichlorophenyl Groups: This is typically done through electrophilic aromatic substitution reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous analytical methods to verify the chemical structure and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the bromine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-[(2E)-2-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: Used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it can interact with specific enzymes, leading to the inhibition of their activity and subsequent cellular effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the triazine and hydrazine functionalities.

    Bromomethyl methyl ether: Contains the bromomethyl group but differs significantly in overall structure and reactivity.

Uniqueness

6-[(2E)-2-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of triazine, hydrazine, and dichlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20BrCl2N7O

Molecular Weight

573.3 g/mol

IUPAC Name

2-N-[(E)-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-6-N-methyl-4-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H20BrCl2N7O/c1-28-22-31-23(30-19-5-3-2-4-6-19)33-24(32-22)34-29-13-16-11-17(25)8-10-21(16)35-14-15-7-9-18(26)12-20(15)27/h2-13H,14H2,1H3,(H3,28,30,31,32,33,34)/b29-13+

InChI Key

JXBBRTQTQFVQAM-VFLNYLIXSA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)N/N=C/C2=C(C=CC(=C2)Br)OCC3=C(C=C(C=C3)Cl)Cl)NC4=CC=CC=C4

Canonical SMILES

CNC1=NC(=NC(=N1)NN=CC2=C(C=CC(=C2)Br)OCC3=C(C=C(C=C3)Cl)Cl)NC4=CC=CC=C4

Origin of Product

United States

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